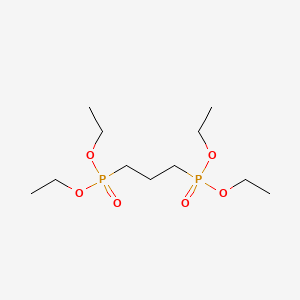

Phosphonic acid, trimethylenedi-, tetraethyl ester

Description

BenchChem offers high-quality Phosphonic acid, trimethylenedi-, tetraethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, trimethylenedi-, tetraethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(diethoxyphosphoryl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O6P2/c1-5-14-18(12,15-6-2)10-9-11-19(13,16-7-3)17-8-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQJJGQRJQSYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334198 | |

| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22401-25-8 | |

| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraethyl Methylenediphosphonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl methylenediphosphonate (TEMDP) is a versatile organophosphorus compound that serves as a critical intermediate in a multitude of chemical syntheses. Its unique structural feature, a methylene bridge between two phosphonate groups, imparts a distinct reactivity profile that is leveraged in organic synthesis, materials science, and, most notably, in the development of pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of TEMDP, with a particular focus on its role as a precursor to potent bisphosphonate drugs. Detailed experimental protocols, mechanistic insights, and spectroscopic analyses are presented to equip researchers with the practical knowledge required for the effective utilization of this important chemical entity.

Introduction: The Significance of Tetraethyl Methylenediphosphonate

Tetraethyl methylenediphosphonate, also known by synonyms such as tetraethyl methylenebis(phosphonate) and bis(diethoxyphosphinyl)methane, is a colorless to pale yellow liquid.[1][2] Its importance stems from its utility as a stable, yet reactive, building block. The two phosphonate ester groups can be readily hydrolyzed to the corresponding phosphonic acids, which are known for their strong chelating properties and their ability to mimic the pyrophosphate moiety in biological systems.[3] This has led to the extensive use of TEMDP in the synthesis of bisphosphonates, a class of drugs widely used in the treatment of bone diseases such as osteoporosis and Paget's disease.[3] Furthermore, the acidic protons on the central methylene bridge allow for the generation of a nucleophilic carbanion, which is a key intermediate in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes.[4][5] This guide will delve into the fundamental chemical properties of TEMDP, provide detailed synthetic procedures, and explore its diverse applications, thereby serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective handling and application. The key properties of Tetraethyl methylenediphosphonate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H22O6P2 | [1][2] |

| Molecular Weight | 288.21 g/mol | [1][2] |

| CAS Number | 1660-94-2 | [1][2] |

| Appearance | Colorless to clear yellow or yellow-brown liquid | [1][2] |

| Boiling Point | 171-174 °C at 11 mmHg | [6] |

| Density | 1.16 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.442 | [6] |

| Solubility | Slightly miscible with water. | [6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere. | [6] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below is a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tetraethyl methylenediphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atoms.

-

¹H NMR (Proton NMR): The proton NMR spectrum of TEMDP is expected to show three distinct signals:

-

A triplet corresponding to the methyl protons (CH₃) of the ethoxy groups.

-

A multiplet (quartet of doublets) for the methylene protons (CH₂) of the ethoxy groups, which are coupled to both the adjacent methyl protons and the phosphorus atom.

-

A triplet for the central methylene protons (P-CH₂-P), which are coupled to the two equivalent phosphorus atoms.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit three signals corresponding to the three unique carbon environments:

-

A signal for the methyl carbons (CH₃) of the ethoxy groups.

-

A signal for the methylene carbons (CH₂) of the ethoxy groups.

-

A triplet for the central methylene carbon (P-CH₂-P), which is coupled to the two phosphorus atoms.

-

-

³¹P NMR (Phosphorus NMR): The proton-decoupled ³¹P NMR spectrum will display a single sharp signal, confirming the presence of two chemically equivalent phosphorus atoms.[7][8] The chemical shift will be in the typical range for phosphonates.

Infrared (IR) Spectroscopy

The IR spectrum of TEMDP provides information about the functional groups present in the molecule. Key absorption bands are expected at:[1][9][10]

-

~2980 cm⁻¹ (C-H stretch): Corresponding to the stretching vibrations of the C-H bonds in the ethyl groups.

-

~1250 cm⁻¹ (P=O stretch): A strong absorption characteristic of the phosphoryl group.

-

~1020 cm⁻¹ (P-O-C stretch): Associated with the stretching vibrations of the P-O-C bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1][11]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 288.

-

Fragmentation Pattern: Common fragmentation pathways for organophosphorus compounds involve the loss of alkoxy groups and cleavage of the P-C bond.[11][12] Expected fragments for TEMDP would include ions corresponding to the loss of ethoxy radicals (•OCH₂CH₃), ethylene (C₂H₄) from the ethoxy groups, and cleavage of the P-CH₂-P bond. The base peak is often observed at m/z = 152.[1]

Synthesis of Tetraethyl Methylenediphosphonate

Several methods for the synthesis of TEMDP have been reported. A common and efficient laboratory-scale procedure involves the reaction of diethyl phosphite with dichloromethane in the presence of a strong base.[13][14]

Reaction Scheme

Caption: Synthesis of Tetraethyl Methylenediphosphonate.

Detailed Experimental Protocol

Materials:

-

Diethyl phosphite

-

Sodium hydride (60% dispersion in mineral oil)

-

Dichloromethane (anhydrous)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)[13][14]

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride. Anhydrous THF or DMF is then added.[13][14]

-

Formation of the Phosphite Anion: Diethyl phosphite is added dropwise to the stirred suspension of sodium hydride at a temperature maintained below 30°C. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase. Stirring is continued for 1 hour after the addition is complete to ensure the complete formation of the diethyl phosphite anion.

-

Reaction with Dichloromethane: Dichloromethane is then added dropwise to the reaction mixture. The reaction is again exothermic and should be controlled by external cooling if necessary. After the addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).[13][14]

-

Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Tetraethyl methylenediphosphonate.

Mechanistic Insights

The synthesis proceeds via a nucleophilic substitution mechanism.

Caption: Mechanism of TEMDP Synthesis.

-

Deprotonation: The strong base, sodium hydride, deprotonates diethyl phosphite to form the highly nucleophilic diethyl phosphite anion.

-

First Nucleophilic Attack: The diethyl phosphite anion acts as a nucleophile and attacks one of the carbon atoms of dichloromethane in an Sₙ2 reaction, displacing a chloride ion.

-

Second Nucleophilic Attack: A second molecule of the diethyl phosphite anion then attacks the intermediate, displacing the remaining chloride ion to form Tetraethyl methylenediphosphonate.

Chemical Reactivity and Key Reactions

The chemical reactivity of TEMDP is primarily centered around the acidic protons of the methylene bridge and the susceptibility of the phosphonate esters to hydrolysis.

Horner-Wadsworth-Emmons Reaction

The methylene protons in TEMDP are acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that can react with aldehydes and ketones in a Horner-Wadsworth-Emmons (HWE) reaction to form vinylphosphonates.[4][5] The HWE reaction is a valuable tool in organic synthesis for the stereoselective formation of alkenes, typically favoring the (E)-isomer.[4][5][15]

Caption: Horner-Wadsworth-Emmons Reaction with TEMDP.

Materials:

-

Tetraethyl methylenediphosphonate

-

Strong base (e.g., NaH, n-BuLi)

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., THF, DME)

-

Quenching agent (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere, a solution of TEMDP in the anhydrous solvent is cooled to a low temperature (e.g., -78 °C). The strong base is then added slowly to generate the carbanion. The mixture is stirred for a period to ensure complete formation of the anion.

-

Reaction with Carbonyl: A solution of the aldehyde or ketone in the anhydrous solvent is added dropwise to the carbanion solution at the low temperature. The reaction is stirred for a specified time until completion.

-

Work-up: The reaction is quenched by the addition of a suitable quenching agent. The mixture is allowed to warm to room temperature, and the organic layer is extracted, washed, dried, and concentrated.

-

Purification: The resulting vinylphosphonate is purified by column chromatography.

Hydrolysis to Methylenediphosphonic Acid

The tetraethyl ester groups of TEMDP can be hydrolyzed under acidic conditions to yield methylenediphosphonic acid. This is a crucial step in the synthesis of many bisphosphonate drugs.[16]

Caption: Hydrolysis of TEMDP.

Materials:

-

Tetraethyl methylenediphosphonate

-

Concentrated hydrochloric acid

Procedure:

-

Reaction: TEMDP is mixed with concentrated hydrochloric acid.

-

Heating: The mixture is heated to reflux for several hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.

-

Isolation: After the reaction is complete, the excess hydrochloric acid and water are removed under reduced pressure to yield the crude methylenediphosphonic acid. The product can be further purified by recrystallization.[16]

Chelation of Metal Ions

The phosphonate groups in TEMDP, and more so the phosphonic acid groups in its hydrolyzed form, are excellent chelating agents for a variety of metal ions. This property is exploited in various applications, including water treatment and as a component in formulations to improve nutrient uptake in agriculture.[2] The two phosphonate groups can act as bidentate ligands, forming stable complexes with metal cations.

Applications in Drug Development: Synthesis of Bisphosphonates

One of the most significant applications of TEMDP is as a key starting material for the synthesis of bisphosphonate drugs. These drugs are analogs of pyrophosphate and have a high affinity for hydroxyapatite, the mineral component of bone. They are potent inhibitors of osteoclast-mediated bone resorption.

General Synthetic Strategy for Bisphosphonates

The synthesis of many bisphosphonates involves the alkylation of the carbanion derived from TEMDP, followed by hydrolysis of the ester groups.[3]

Caption: General Synthesis of Bisphosphonates from TEMDP.

Synthesis of Alendronate

Alendronate is a nitrogen-containing bisphosphonate used to treat osteoporosis and Paget's disease of bone.[17] Its synthesis can be achieved starting from TEMDP.[18]

Synthesis of Zoledronic Acid

Zoledronic acid is a potent bisphosphonate containing an imidazole ring, used for the treatment of hypercalcemia of malignancy, bone metastases, and osteoporosis.[19][20][21] While various synthetic routes exist, some utilize precursors derived from phosphonate chemistry.

Safety and Handling

Tetraethyl methylenediphosphonate is an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disposal: Unused or waste material should be disposed of in accordance with local, state, and federal regulations. It is generally considered a chemical waste and should be handled by a licensed professional waste disposal service.

Conclusion

Tetraethyl methylenediphosphonate is a cornerstone reagent in organophosphorus chemistry with significant implications for both academic research and industrial applications. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for the synthesis of a wide range of compounds. The ability to readily generate a nucleophilic carbanion for C-C bond formation and the ease of hydrolysis to the corresponding bisphosphonic acid underscore its versatility. As demonstrated in this guide, a comprehensive understanding of its synthesis, properties, and reactions is crucial for leveraging its full potential, particularly in the ongoing development of new therapeutic agents for bone-related disorders.

References

- (No specific reference for this number in the provided context)

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15455, Tetraethyl methylenediphosphonate. Retrieved from [Link].

- Liu, G., & Cui, J. (1995). Process for the preparation of tetraethyl methylenebisphosphonate.

- de Sousa, J. S., & da Silva, J. F. M. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Pharmaceuticals, 13(6), 129.

- Hormi, O. E. O., et al. (1997).

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link].

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from [Link].

- (No specific reference for this number in the provided context)

-

Chemicool. 31 Phosphorus NMR. Retrieved from [Link].

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link].

- Gentili, F., & G.P.A. GRUPPO PRODOTTI. (1986). A process for hydrolyzing substituted methylenediphosphonic acid esters. EP 0200980 B1.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

- Al-Qawasmeh, R. A., & Al-Tel, T. H. (2015). Improved Process for Zoledronic Acid Synthesis.

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

- Marma, M. S., et al. (2019). Synthesis and study of alendronate derivatives as potential prodrugs of alendronate sodium for the treatment of low bone density and osteoporosis. PubMed.

- (No specific reference for this number in the provided context)

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link].

- (No specific reference for this number in the provided context)

- Cummings, S. R., et al. (2020).

- (No specific reference for this number in the provided context)

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

- (No specific reference for this number in the provided context)

-

NIST. Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link].

- (No specific reference for this number in the provided context)

- (No specific reference for this number in the provided context)

- Google Patents. CN106699809A - Synthesis process of zoledronic acid.

- (No specific reference for this number in the provided context)

-

European Medicines Agency. (2005). Zometa, INN-zoledronic acid. Retrieved from [Link].

-

Walsh Medical Media. (2015). Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eotic Solvents. Retrieved from [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

Sources

- 1. Tetraethyl methylenediphosphonate | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 14. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. EP0200980B1 - A process for hydrolyzing substituted methylenediphosphonic acid esters - Google Patents [patents.google.com]

- 17. History of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and study of alendronate derivatives as potential prodrugs of alendronate sodium for the treatment of low bone density and osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]

- 21. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Synthesis of Bis(diethoxyphosphinyl)methane

Introduction

Bis(diethoxyphosphinyl)methane, also known as tetraethyl methylenediphosphonate, is a pivotal organophosphorus compound with a broad spectrum of applications across various scientific disciplines. Its unique structural feature, a methylene bridge connecting two phosphonate groups, imparts valuable properties that are leveraged in medicinal chemistry, materials science, and agricultural chemistry. In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of phosphonate derivatives exhibiting antiviral and anticancer properties.[1] Furthermore, its role as a precursor to Horner-Wadsworth-Emmons reagents makes it an indispensable tool in organic synthesis for the creation of complex molecules, including lycopene.[2][3] In materials science, it functions as a coupling agent to enhance the durability and performance of polymers and composites, and is also used in the production of flame retardants.[1] Its utility extends to agricultural chemistry, where it is a key component in the development of herbicides and pesticides.[1][4]

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing bis(diethoxyphosphinyl)methane. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also a deep dive into the mechanistic underpinnings and rationale behind the experimental choices. We will explore the two primary synthetic routes: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction, providing detailed protocols, comparative data, and visual guides to facilitate a thorough understanding of these processes.

Core Synthetic Methodologies

The synthesis of bis(diethoxyphosphinyl)methane predominantly relies on the formation of a stable phosphorus-carbon bond. The Michaelis-Arbuzov and Michaelis-Becker reactions are the most established and widely employed methods to achieve this.

The Michaelis-Arbuzov Reaction: A Classic Approach

The Michaelis-Arbuzov reaction, first described by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry.[5][6] It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate.[5][7] In the context of bis(diethoxyphosphinyl)methane synthesis, this involves a double Arbuzov reaction on a dihalomethane.

Causality Behind Experimental Choices:

The choice of dihalomethane is critical. While diiodomethane is more reactive, it can lead to the formation of iodomethylphosphonate ester byproducts.[4] Dibromomethane offers a balance of reactivity and selectivity.[4] The reaction typically requires elevated temperatures to drive the conversion of the intermediate phosphonium salt to the final phosphonate product.[5]

Reaction Mechanism:

The reaction proceeds through a two-step S(_N)2 mechanism. The first step is the nucleophilic attack of the triethyl phosphite on the dihalomethane to form a phosphonium salt intermediate. The displaced halide ion then attacks one of the ethyl groups on the phosphonium salt in a second S(_N)2 reaction, yielding the mono-phosphonate and ethyl halide. This process is then repeated on the other side of the methylene group to form the final bisphosphonate.

Caption: Michaelis-Becker Reaction Mechanism for Bis(diethoxyphosphinyl)methane Synthesis.

Experimental Protocol: Michaelis-Becker Synthesis (High-Yield, One-Pot)

This protocol is based on a high-yield procedure described in the patent literature. [4] Materials:

-

Sodium hydride (NaH)

-

Diethyl phosphite

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Reaction flask with dropping funnel, mechanical stirrer, and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a reaction vessel, suspend sodium hydride in a suitable volume of an appropriate solvent like tetrahydrofuran.

-

Slowly add diethyl phosphite to the suspension while stirring. The reaction is exothermic. This step generates the anion of diethyl phosphite. A slight excess of the strong base is preferable.

-

After the addition is complete, cool the reaction mixture to 25°C.

-

Sequentially add N,N-dimethylformamide (approximately 100 mL per mole of diethyl phosphite) and then dichloromethane.

-

Heat the reaction mixture to about 45°C with stirring and maintain for several hours (e.g., overnight) until the reaction is complete.

-

Cool the reaction mixture and quench by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the dichloromethane using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

Quantitative Data Summary

| Parameter | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction (Optimized) |

| Reactants | Trialkyl phosphite, Dihalomethane | Diethyl phosphite, Dichloromethane, Strong Base |

| Solvent | Often neat or high-boiling solvent | Polar aprotic solvent (e.g., DMF) |

| Temperature | 130-200°C | 25-60°C |

| Reaction Time | Several hours to days | Several hours (e.g., overnight) |

| Reported Yield | 18% (with methylene iodide) [4] | ~90% [4] |

Purification and Characterization

Purification of the crude bis(diethoxyphosphinyl)methane is crucial to obtain a product of high purity for subsequent applications.

Purification Workflow:

Caption: General Purification Workflow for Bis(diethoxyphosphinyl)methane.

Key Purification Steps:

-

Extractive Work-up: After quenching the reaction, an extractive work-up with a suitable organic solvent like dichloromethane is performed to separate the product from inorganic salts and water-soluble impurities. [4]* Drying: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate to remove any residual water.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: The final and most critical purification step is vacuum distillation. [4]Due to the high boiling point of bis(diethoxyphosphinyl)methane, distillation under reduced pressure is necessary to prevent thermal decomposition.

Characterization:

The purity and identity of the synthesized bis(diethoxyphosphinyl)methane can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the P=O and P-O-C bonds.

Conclusion

The synthesis of bis(diethoxyphosphinyl)methane is a well-established process with two primary, reliable routes. The Michaelis-Arbuzov reaction represents a classical approach, while the Michaelis-Becker reaction, particularly when optimized with polar aprotic solvents, offers a more efficient and higher-yielding alternative. The choice of method will depend on the available starting materials, desired scale, and specific laboratory capabilities. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is paramount for successful synthesis and optimization. The detailed protocols and comparative data presented in this guide are intended to empower researchers to confidently and effectively produce this versatile and valuable chemical intermediate for their diverse research and development needs.

References

-

Hormi, O. E. O., et al. (1990). A Cheap One-pot Approach to Tetraethyl Methylenediphosphonate. Synthetic Communications, 20(12), 1865-1867. [Link]

-

Chem-Impex. (n.d.). Tetraethyl methylenediphosphonate. Retrieved from [Link]

- Lee, L. F., & Stults, J. S. (1997). U.S. Patent No. 5,688,983. Washington, DC: U.S.

-

Hormi, O. E. O., et al. (1990). A Cheap One-Pot Approach to Tetraethyl Methylenediphosphonate. Synthetic Communications, 20(12), 1865-1867. [Link]

-

LookChem. (n.d.). Tetraethyl methylenediphosphonate. Retrieved from [Link]

- Hormi, O. E. O., et al. (1997).

-

Mini, V., & Gopi, A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Meziane, D., et al. (2009). Microwave Michaelis-Becker synthesis of diethyl phosphonates, tetraethyl diphosphonates, and their total or partial dealkylation. Heteroatom Chemistry, 20(6), 369-377. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Kaboudin, B., & Malek, F. (2008). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 513-517. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2-(DIMETHOXY-PHOSPHINYL)ACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Becker reaction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methylendiphosphonsäure-tetraethylester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. TETRAETHYL METHYLENEDIPHOSPHONATE CAS#: 1660-94-2 [m.chemicalbook.com]

- 4. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

"Methylenediphosphonic acid tetraethylester" molecular structure

An In-Depth Technical Guide to the Molecular Structure of Methylenediphosphonic Acid Tetraethylester

Introduction: A Versatile Organophosphorus Building Block

Methylenediphosphonic acid tetraethylester, more commonly known as tetraethyl methylenediphosphonate (TEMDP), is a versatile organophosphorus compound with the chemical formula C₉H₂₂O₆P₂.[1][2] Identified by its CAS Number 1660-94-2, this compound serves as a pivotal intermediate and building block in a multitude of chemical syntheses.[1][3] Its unique structure, featuring a central methylene bridge flanked by two phosphonate ester groups, imparts a combination of stability and reactivity that is harnessed across diverse scientific disciplines.

From agricultural chemistry, where it is a precursor for herbicides and pesticides, to materials science for the synthesis of flame retardants and advanced polymers, its utility is well-established.[1][4] Furthermore, in the realm of drug development, TEMDP is a critical starting material for creating phosphonate derivatives investigated for antiviral and anticancer properties.[1][3] This guide provides a detailed exploration of the molecular architecture of TEMDP, the analytical techniques used to elucidate its structure, and the synthetic protocols for its preparation, offering a comprehensive resource for researchers and scientists.

Molecular Architecture and Physicochemical Properties

The defining feature of tetraethyl methylenediphosphonate is its symmetrical structure, represented by the linear formula CH₂[P(O)(OCH₂CH₃)₂]₂.[5] This arrangement consists of a central methylene carbon atom (CH₂) acting as a bridge between the phosphorus atoms of two identical diethyl phosphonate groups. Each phosphorus atom is pentavalent, forming a tetrahedral geometry with a double bond to one oxygen atom (a phosphoryl group) and single bonds to the bridging methylene carbon and two ethoxy (-OCH₂CH₃) groups.

Caption: 2D Molecular Structure of Tetraethyl Methylenediphosphonate.

This structure results in a molecule with ten rotatable bonds, contributing to its conformational flexibility.[2] The presence of six oxygen atoms, particularly the phosphoryl oxygens, allows it to act as a hydrogen bond acceptor and a chelating agent for metal ions.[1][2]

Physicochemical Data Summary

The macroscopic properties of TEMDP are a direct consequence of its molecular structure. The key data are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₂O₆P₂ | [1][2][3] |

| Molecular Weight | 288.21 g/mol | [1] |

| Appearance | Colorless to clear yellow liquid | [1][2] |

| Density | 1.16 g/mL at 25 °C | [1][3][6] |

| Boiling Point | 171-174 °C at 11 mmHg | [1][3][7] |

| Refractive Index (n20/D) | 1.442 | [1][2][3] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| Water Solubility | Slightly miscible | [2][6][7] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

Structural Elucidation via Spectroscopic Methods

The confirmation of TEMDP's molecular structure relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. For TEMDP, ¹H, ¹³C, and ³¹P NMR spectra are all highly informative.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. One would expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethoxy groups, due to coupling with each other. The central bridging methylene protons (-P-CH₂-P) would appear as a distinct signal, likely a triplet due to coupling with the two equivalent phosphorus atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, ethoxy methylene, and the central bridging methylene carbons, confirming the carbon skeleton.[8]

-

³¹P NMR: As an organophosphorus compound, ³¹P NMR is exceptionally useful.[9] A single resonance in the proton-decoupled ³¹P NMR spectrum confirms the magnetic equivalence of the two phosphorus atoms, consistent with the symmetrical structure.[10] The chemical shift of this signal is characteristic of pentavalent phosphorus in a phosphonate ester environment.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[11] For TEMDP, the IR spectrum is characterized by several key absorption bands:[10]

-

P=O Stretch: A very strong and prominent absorption band typically appears in the region of 1250-1260 cm⁻¹. This is characteristic of the phosphoryl group and is a key diagnostic peak.

-

P-O-C Stretch: Strong absorptions corresponding to the stretching of the P-O-C (ester) linkages are expected around 1020-1050 cm⁻¹.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are attributable to the sp³ C-H stretching vibrations of the methylene and methyl groups.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and offers further structural clues.[13]

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a peak corresponding to the exact mass of the molecule (288.089 g/mol ) would be expected.[2][10]

-

Fragmentation Pattern: The molecule would likely fragment through the loss of ethoxy groups, ethyl groups, or cleavage of the P-C bond, leading to a predictable pattern of daughter ions that supports the overall structure.

Synthetic Methodology: A Practical Approach

TEMDP is accessible through several synthetic routes, with the most common and cost-effective being a variation of the Michaelis-Arbuzov reaction. A one-pot procedure using readily available starting materials is often employed in laboratory and industrial settings.[14][15]

Experimental Protocol: One-Pot Synthesis from Diethyl Phosphite

This protocol is based on the reaction of the sodium salt of diethyl phosphite with dichloromethane.[14][16] The underlying principle is the nucleophilic attack of the phosphite anion on the electrophilic carbon of dichloromethane. The reaction proceeds in two successive substitutions.

Step-by-Step Methodology:

-

Preparation of Sodium Diethyl Phosphite: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), sodium metal is cautiously added in portions to absolute ethanol to generate a solution of sodium ethoxide.

-

Causality: Sodium is a strong reducing agent that reacts with ethanol to form sodium ethoxide, a strong base necessary to deprotonate the diethyl phosphite in the next step.

-

-

Formation of the Nucleophile: Diethyl phosphite is added dropwise to the stirred sodium ethoxide solution at a controlled temperature. The ethoxide abstracts the acidic proton from the P-H bond of diethyl phosphite, forming the nucleophilic sodium diethyl phosphite anion.

-

Causality: The P-H bond in diethyl phosphite is acidic enough to be deprotonated by a strong base, creating the phosphorus-centered anion which is a potent nucleophile.

-

-

Nucleophilic Substitution: The reaction mixture is concentrated to remove excess ethanol. The resulting residue is then dissolved in a suitable solvent, such as dichloromethane itself or a polar aprotic solvent like DMF, followed by the addition of dichloromethane.[15][16] The mixture is stirred at a controlled temperature (e.g., 45 °C) for an extended period (e.g., overnight).[15][16]

-

Causality: The diethyl phosphite anion attacks one of the chlorine-bearing carbons of dichloromethane in an Sₙ2 reaction. This occurs twice to displace both chlorine atoms, forming the central P-C-P bond. Using a polar aprotic solvent like DMF can accelerate Sₙ2 reactions.[15]

-

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted into an organic solvent (e.g., dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Causality: The aqueous work-up removes inorganic salts (NaCl) and any remaining water-soluble reagents. Extraction isolates the desired organic product.

-

-

Final Purification: The crude product is purified by vacuum distillation to yield pure tetraethyl methylenediphosphonate.[16]

Caption: Workflow for the one-pot synthesis of TEMDP.

Reactivity and Synthetic Applications

The molecular structure of TEMDP is directly linked to its utility as a synthetic intermediate. The protons on the central methylene bridge are acidic and can be removed by a strong base (like NaH or BuLi) to generate a carbanion. This stabilized carbanion is the key reactive species in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for forming alkenes with high (E)-selectivity.

Its applications as a reactant include the synthesis of:

-

Biologically active bisphosphonic acids with anticancer and anti-inflammatory properties.[3]

-

Inhibitors of enzymes like farnesyl diphosphate synthase and matrix metalloproteinases.

-

Complex natural products and commercial pigments, such as lycopene.

-

Herbicidal compounds.[15]

Safety and Handling

Tetraethyl methylenediphosphonate is considered a hazardous chemical. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[10][17][18]

-

Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety goggles or faceshields, chemical-resistant gloves, and a lab coat, is mandatory.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere to prevent hydrolysis.[1][2]

-

In case of exposure: For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[17]

Conclusion

The molecular structure of tetraethyl methylenediphosphonate, characterized by a central P-C-P linkage and terminal phosphonate esters, is the foundation of its chemical properties and broad synthetic utility. Its identity is unequivocally confirmed through a suite of spectroscopic methods, including multinuclear NMR, IR, and mass spectrometry. Well-established synthetic protocols allow for its efficient preparation, making it an accessible and indispensable reagent for chemists in academia and industry. By understanding its structure, reactivity, and handling requirements, researchers can effectively leverage this powerful building block to advance innovations in medicine, agriculture, and materials science.

References

-

LookChem. (n.d.). Tetraethyl methylenediphosphonate. Retrieved from [Link]

-

Hormi, O. E. O., et al. (1990). A Cheap One-Pot Approach to Tetraethyl Methylenediphosphonate. Synthetic Communications, 20(12), 1865-1867. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15455, Tetraethyl methylenediphosphonate. Retrieved from [Link]

- Google Patents. (n.d.). US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate.

- Google Patents. (n.d.). WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate.

-

Hubei Ipure Biology Co., Ltd. (n.d.). Tetraethyl methylenediphosphonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H/P(O)-R. RSC Advances. Retrieved from [Link]

-

NIST. (n.d.). Tetraisopropyl methylenediphosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International, 34(10). Retrieved from [Link]

-

Lincoln University. (2004). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln. Retrieved from [Link]

-

PubMed. (2018). Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284. Retrieved from [Link]

-

MSU Libraries. (n.d.). Infrared (IR) Spectroscopy. In Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

-

Leah4sci. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetraethyl methylenediphosphonate|lookchem [lookchem.com]

- 3. TETRAETHYL METHYLENEDIPHOSPHONATE CAS#: 1660-94-2 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 四乙基亚甲基二磷酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. TETRAETHYL METHYLENEDIPHOSPHONATE | 1660-94-2 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [researcharchive.lincoln.ac.nz]

- 10. Tetraethyl methylenediphosphonate | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 12. youtube.com [youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 16. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. knownchemical.com [knownchemical.com]

"Tetraethyl methylenediphosphonate" spectroscopic data (NMR, IR, MS)

An In-depth Spectroscopic Guide to Tetraethyl Methylenediphosphonate (TEMDP)

This guide provides an in-depth technical analysis of the spectroscopic data for Tetraethyl Methylenediphosphonate (TEMDP), a key organophosphorus compound. With the molecular formula C₉H₂₂O₆P₂ and a molecular weight of 288.21 g/mol , TEMDP serves as a versatile synthetic intermediate in the development of novel bisphosphonates and other derivatives with applications in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This document offers a comprehensive exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in established scientific principles and experimental best practices.

Molecular Structure of Tetraethyl Methylenediphosphonate

The structure of TEMDP, characterized by a central methylene bridge connecting two diethoxyphosphoryl groups, is fundamental to understanding its spectroscopic behavior.

Caption: Molecular structure of Tetraethyl Methylenediphosphonate (C₉H₂₂O₆P₂).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds. The presence of the spin-active ³¹P nucleus, in addition to ¹H and ¹³C, provides a multi-faceted view of the molecular environment, confirming connectivity through scalar (J) coupling.[3][4]

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The choice of solvent and reference standard is critical for accurate chemical shift determination.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Tetraethyl methylenediphosphonate.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peak.[5][6]

-

Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting its resonance to 0.00 ppm.[7] For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used, with its resonance defined as 0.0 ppm.[5]

-

Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer. Ensure proper tuning and shimming to maximize spectral resolution and line shape.

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using proton decoupling (e.g., ¹H{¹³C}) to simplify the spectrum to singlets for each unique carbon, though P-C coupling will still be present. A larger number of scans is required due to the low natural abundance of ¹³C.

-

³¹P NMR: Acquire with proton decoupling to yield a simplified spectrum.[3]

-

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of TEMDP is distinguished by three sets of signals corresponding to the ethoxy and methylene protons. The key diagnostic feature is the coupling of the central methylene protons to the two phosphorus nuclei.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.35 | Triplet (t) | ³JHH ≈ 7.1 | -O-CH₂-CH₃ (12H) |

| ~2.70 | Triplet (t) | ²JPH ≈ 22.0 | P-CH₂ -P (2H) |

| ~4.15 | Quintet or dt | ³JHH ≈ 7.1, ³JPH ≈ 7.5 | -O-CH₂ -CH₃ (8H) |

Source: Sigma-Aldrich data, interpreted based on established principles.[8]

Interpretation:

-

Ethoxy Protons: The terminal methyl protons (-CH₃) appear as a triplet around 1.35 ppm due to coupling with the adjacent methylene (-OCH₂-) protons. The -OCH₂- protons at ~4.15 ppm are coupled to both the methyl protons (quartet) and the phosphorus nucleus (doublet), resulting in a complex multiplet, often appearing as a quintet or a doublet of quartets.

-

Methylene Bridge Protons (P-CH₂-P): This is the most characteristic signal. The two protons of the central methylene group are chemically and magnetically equivalent. They are coupled to two equivalent ³¹P nuclei, splitting the signal into a triplet according to the n+1 rule (where n=2 for the two phosphorus atoms), centered around 2.70 ppm. The observed coupling constant, ²JPH, is typically around 22 Hz.[3]

¹³C NMR Spectrum Analysis

In the proton-decoupled ¹³C NMR spectrum, three distinct carbon signals are expected. A key feature is the splitting of these signals due to coupling with the phosphorus nuclei.

| Chemical Shift (δ) ppm | Multiplicity (due to P-C coupling) | Assignment |

| ~16.3 | Doublet (d), ²JPC ≈ 6 Hz | -O-CH₂-C H₃ |

| ~25.9 | Triplet (t), ¹JPC ≈ 138 Hz | P-C H₂-P |

| ~62.5 | Doublet (d), ²JPC ≈ 6 Hz | -O-C H₂-CH₃ |

Source: SpectraBase, interpreted based on established principles.[8]

Interpretation:

-

Ethoxy Carbons: The methyl carbon appears as a doublet around 16.3 ppm due to two-bond coupling (²JPC) to the phosphorus atom. Similarly, the methylene carbon of the ethoxy group appears as a doublet around 62.5 ppm.

-

Methylene Bridge Carbon (P-C-P): The central carbon signal is split into a triplet around 25.9 ppm due to strong one-bond coupling (¹JPC) with the two equivalent phosphorus atoms. This large coupling constant is highly diagnostic for this structural motif.

³¹P NMR Spectrum Analysis

³¹P NMR provides direct and unambiguous information about the phosphorus centers. It is a highly sensitive technique for phosphorus-containing compounds.[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~20-22 | Singlet | P -CH₂-P |

Source: W. Robien, Inst. of Org. Chem., Univ. of Vienna via PubChem.[8]

Interpretation: Due to the molecular symmetry of TEMDP, the two phosphorus atoms are chemically equivalent. In a proton-decoupled ³¹P NMR spectrum, this results in a single, sharp resonance (a singlet) in the chemical shift range of approximately 20-22 ppm. This chemical shift is characteristic of tetracoordinated phosphorus atoms in alkyl phosphonate esters.[9][10]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For TEMDP, the spectrum is dominated by strong absorptions corresponding to the P=O and P-O-C bonds.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient technique for acquiring IR spectra of neat liquids.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of neat TEMDP liquid directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

IR Spectrum Analysis

The IR spectrum of TEMDP provides a clear fingerprint of its constituent functional groups. The most prominent bands are associated with the phosphoryl and ethoxy moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2980-2850 | Medium-Strong | C-H (aliphatic) stretching |

| ~1250 | Very Strong | P=O (phosphoryl) stretching |

| ~1160 | Strong | P-O-C stretching |

| ~1025 | Very Strong | P-O -C stretching |

| ~960 | Strong | O-C-C stretching |

Source: Wiley-VCH GmbH via PubChem, interpreted with data from NIST.[8][11][12]

Interpretation:

-

C-H Stretching: The region between 2980 and 2850 cm⁻¹ shows characteristic stretching vibrations of the sp³ C-H bonds in the methylene and ethyl groups.[13]

-

P=O Stretching: The most intense and diagnostic absorption in the spectrum is the P=O stretch, which appears as a very strong band around 1250 cm⁻¹. The position and intensity of this band are definitive for the phosphoryl group.

-

P-O-C and C-O Stretching: A complex and strong set of bands between approximately 1160 cm⁻¹ and 960 cm⁻¹ corresponds to the various stretching vibrations of the P-O-C linkage, which are characteristic of phosphonate esters.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like TEMDP, typically yielding the protonated molecule [M+H]⁺.

Methodology:

-

Sample Preparation: Prepare a dilute solution of TEMDP in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer, such as a Time-of-Flight (TOF) or quadrupole instrument, to obtain a mass-to-charge (m/z) spectrum.

MS Spectrum Analysis

The mass spectrum confirms the molecular weight of TEMDP and provides insights into its structural stability.

-

Molecular Ion: The exact mass of TEMDP (C₉H₂₂O₆P₂) is 288.089 Da.[8] In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 289.097 or the sodium adduct [M+Na]⁺ at m/z 311.079.

-

Fragmentation Pattern: Under higher energy conditions (e.g., in MS/MS or with in-source fragmentation), characteristic neutral losses corresponding to the ethoxy groups (-45 Da for C₂H₅O) or ethene (-28 Da for C₂H₄) from the ethoxy groups are expected. The P-C-P backbone is relatively stable.

Caption: A plausible ESI-MS fragmentation pathway for TEMDP.

Conclusion

The combined application of NMR (¹H, ¹³C, ³¹P), IR, and MS provides a self-validating system for the comprehensive characterization of Tetraethyl Methylenediphosphonate. ¹H and ¹³C NMR confirm the carbon-proton framework and reveal characteristic P-H and P-C couplings. ³¹P NMR offers a direct and unambiguous confirmation of the phosphorus environment. IR spectroscopy provides a rapid fingerprint of the key phosphoryl and phosphonate ester functional groups, while mass spectrometry confirms the molecular weight and offers insight into the molecule's fragmentation. Together, these techniques provide the robust analytical data required by researchers and scientists for identity confirmation, purity assessment, and quality control in any drug development or materials science application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15455, Tetraethyl methylenediphosphonate. Retrieved from [Link].

-

Sztokalo, M., & Nalelecz-Jawecki, G. (2005). APPLICATION OF UV-DERIVATIVE SPECTROPHOTOMETRY FOR DETERMINATION OF SOME BISPHOSPHONATES DRUGS IN PHARMACEUTICAL FORMULATIONS. Acta Poloniae Pharmaceutica-Drug Research, 62(5), 343-348. Available at: [Link].

-

Supporting Information for publications on ScienceOpen. General experimental section for NMR. Retrieved from [Link].

-

Wang, X., et al. (2018). Facile Surface Functionalization of Upconversion Nanoparticles with Phosphoryl Pillar[14]arenes for Controlled Cargo Release and Cell Imaging. The Royal Society of Chemistry. Retrieved from [Link].

-

Cukrowski, I., et al. (2011). Modeling and spectroscopic studies of bisphosphonate–bone interactions. University of Pretoria. Retrieved from [Link].

-

Cukrowski, I., et al. (2011). Modeling and spectroscopic studies of bisphosphonate-bone interactions. ResearchGate. Retrieved from [Link].

-

LookChem (2024). Tetraethyl methylenediphosphonate. Retrieved from [Link].

-

NMR Spectroscopy Services (2024). 31 Phosphorus NMR. Retrieved from [Link].

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link].

-

Liu, K., et al. (2016). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H/P(O)-R Compounds. The Royal Society of Chemistry. Retrieved from [Link].

- Google Patents. (1997). US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate.

-

Gadeleta, S., et al. (2016). Spectroscopic markers of bone quality in alendronate-treated postmenopausal women. PubMed Central. Retrieved from [Link].

-

NIST (2024). Tetraisopropyl methylenediphosphonate. NIST Chemistry WebBook. Retrieved from [Link].

-

Oxford Instruments (2024). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link].

-

De Luca, F., et al. (2022). Raman Spectroscopic Investigation of Osteoclastic Activity under the Influence of Bisphosphonate. MDPI. Retrieved from [Link].

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link].

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link].

-

Wozniak, M., et al. (2010). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 48(4), 312-319. Retrieved from [Link].

-

MassBank (2023). Tetraisopropyl methylenediphosphonate Spectrum. Retrieved from [Link].

-

Clark, J. (2023). Infrared Spectroscopy. Doc Brown's Chemistry. Retrieved from [Link].

-

University of Colorado Boulder (2024). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

Erickson, B. K., et al. (2021). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Expert Review of Proteomics, 18(11), 931-943. Retrieved from [Link].

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link].

Sources

- 1. Tetraethyl methylenediphosphonate|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. scienceopen.com [scienceopen.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Tetraethyl methylenediphosphonate | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Tetraisopropyl methylenediphosphonate [webbook.nist.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 14. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to the Solubility of Phosphonic Acid, Trimethylenedi-, Tetraethyl Ester

This guide provides a comprehensive analysis of the solubility characteristics of Phosphonic acid, trimethylenedi-, tetraethyl ester. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data, offers insights based on chemical principles, and provides actionable protocols for experimental solubility determination.

Introduction and Compound Identification

Phosphonic acid, trimethylenedi-, tetraethyl ester , also known by its synonym Tetraethyl propylenediphosphonate , is an organophosphorus compound with the chemical structure illustrated below.

Chemical Structure:

Figure 1: Chemical structure of Tetraethyl trimethylenediphosphonate.

Accurate identification is critical for sourcing and data retrieval. The key identifiers for this compound are:

| Identifier | Value |

| IUPAC Name | Tetraethyl propane-1,3-diylbis(phosphonate) |

| Synonyms | Phosphonic acid, P,P'-(1,3-propanediyl)bis-, P,P,P',P'-tetraethyl ester; Tetraethyl propylenediphosphonate |

| CAS Number | 22401-25-8[1] |

| Molecular Formula | C11H26O6P2[2] |

| Molecular Weight | 316.27 g/mol [2][3] |

Solubility Profile: A Data-Driven and Theoretical Assessment

Direct, experimentally-derived solubility data for Tetraethyl trimethylenediphosphonate is not extensively published. A safety data sheet for the compound explicitly states "Solubility: No information available"[2]. However, by combining calculated data with qualitative information from structurally similar compounds, we can construct a reliable estimated solubility profile.

Aqueous Solubility

A calculated water solubility for Tetraethyl trimethylenediphosphonate is available and provides a quantitative starting point:

This value suggests that the compound is soluble in water. The presence of two phosphoryl groups and the ether linkages of the ethyl esters contribute to this hydrophilicity, allowing for hydrogen bonding with water molecules.

Organic Solvent Solubility (Qualitative and Comparative)

While specific quantitative data for organic solvents is lacking for the target compound, we can infer its likely behavior by examining its closest structural analogs: Tetraethyl methylenediphosphonate (one-carbon bridge) and Tetraethyl ethylenediphosphonate (two-carbon bridge).

| Compound | Water | Chloroform | Methanol | Acetonitrile |

| Tetraethyl methylenediphosphonate (CAS: 1660-94-2) | Slightly miscible[6][7][8] | Sparingly[6][8] | Slightly[6][8] | - |

| Tetraethyl ethylenediphosphonate (CAS: 995-32-4) | - | Sparingly[9] | - | Slightly[9] |

| Tetraethyl trimethylenediphosphonate (CAS: 22401-25-8) | Soluble (47 g/L, calc.) | Predicted: Soluble | Predicted: Soluble | Predicted: Soluble |

Expert Analysis:

-

The core structure consists of two polar phosphonate ester groups separated by a nonpolar alkyl chain. The ethyl ester groups add some lipophilic character.

-

Effect of the Alkyl Bridge: As the length of the alkyl bridge between the phosphonate groups increases from methylene (-CH2-) to trimethylene (-CH2CH2CH2-), the overall lipophilicity of the molecule increases. This would typically suggest a slight decrease in polarity.

-

Solvent Polarity:

-

Protic Solvents (e.g., Methanol, Ethanol): The phosphoryl oxygens can act as hydrogen bond acceptors, suggesting good solubility in protic solvents.

-

Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF): The polar nature of the phosphonate groups should allow for favorable dipole-dipole interactions, leading to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be lower in nonpolar solvents due to the significant polarity of the phosphonate moieties.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have intermediate polarity and are often effective at dissolving organophosphonates. The "sparingly" soluble nature of the analogs suggests that the trimethylenedi- variant should also be at least moderately soluble.

-

Experimental Protocol for Solubility Determination

Given the scarcity of published experimental data, a robust in-house determination of solubility is recommended. The following protocol outlines a standard method for determining the solubility of a compound like Tetraethyl trimethylenediphosphonate in various solvents.

Materials and Equipment

-

Tetraethyl trimethylenediphosphonate (≥95% purity)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV or ELSD) or GC-MS

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Selection of solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, DMSO, Toluene, Chloroform)

Workflow for Solubility Measurement

The following workflow outlines the Shake-Flask method, a gold-standard technique for solubility determination.

Figure 2: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Steps

-

Preparation of Standard Curve: Prepare a series of standard solutions of Tetraethyl trimethylenediphosphonate of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile). Run these standards on the analytical instrument to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vials.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the standard curve.

-

Quantification: Analyze the diluted samples using the calibrated analytical method (HPLC or GC).

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

While published solubility data for Phosphonic acid, trimethylenedi-, tetraethyl ester (CAS: 22401-25-8) is limited, a combination of calculated aqueous solubility and comparative analysis of its structural analogs provides a strong predictive foundation. The compound is expected to be soluble in water and polar organic solvents, with decreasing solubility in nonpolar media. For research and development purposes where precise solubility is required, the provided experimental protocol offers a reliable method for generating accurate, in-house data. This approach ensures that formulation and experimental design are based on robust, quantifiable measurements rather than estimations.

References

-

LookChem. Tetraethyl methylenediphosphonate. Available at: [Link]

- Google Patents. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate.

-

ChemBuyersGuide.com, Inc. BOC Sciences (Page 371). Available at: [Link]

-

PubChem. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873. Available at: [Link]

-

SIKÉMIA. Tetraethyl propylenediphosphonate. Available at: [Link]

-

CAS Common Chemistry. Tetraethyl ethylenediphosphonate. Available at: [Link]

-

PubChem. Tetraethyllead | Pb(C2H5)4 | CID 6511. Available at: [Link]

Sources

- 1. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Tetraethyl propylenediphosphonate - SIKÉMIA [sikemia.com]

- 4. CAS # 22401-25-8, Propane-1,3-diphosphonic acid tetraethyl ester, 1,3-Bis(diethoxyphosphinyl)propane, 1,3-Propanediylbis(phosphonic acid) tetraethyl ester - chemBlink [chemblink.com]

- 5. guidechem.com [guidechem.com]

- 6. TETRAETHYL METHYLENEDIPHOSPHONATE CAS#: 1660-94-2 [m.chemicalbook.com]

- 7. Tetraethyl methylenediphosphonate|lookchem [lookchem.com]

- 8. TETRAETHYL METHYLENEDIPHOSPHONATE | 1660-94-2 [chemicalbook.com]

- 9. TETRAETHYL ETHYLENEDIPHOSPHONATE | 995-32-4 [chemicalbook.com]

"Bis(diethoxyphosphinyl)methane" physical characteristics

An In-depth Technical Guide on the Core Physical Characteristics of Bis(diethoxyphosphinyl)methane

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the essential physical and chemical properties of Bis(diethoxyphosphinyl)methane. As a Senior Application Scientist, the following content is structured to provide not just data, but also field-proven insights into the practical application and handling of this compound.

Fundamental Molecular and Physical Profile

Bis(diethoxyphosphinyl)methane, also known as tetraethyl methylenediphosphonate, is a cornerstone reagent in various synthetic applications, particularly in olefination reactions. Its utility is intrinsically linked to its distinct molecular structure and resulting physical properties.

The molecule features a central methylene bridge (-CH2-) flanked by two phosphonate groups. This symmetrical arrangement and the presence of polar P=O bonds contribute significantly to its chemical behavior and physical state.

Table 1: Core Physicochemical Properties of Bis(diethoxyphosphinyl)methane

| Property | Value | Source |

| Molecular Formula | C9H22O6P2 | Sigma-Aldrich |

| Molecular Weight | 288.22 g/mol | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid | Santa Cruz Biotechnology |

| Boiling Point | 145-148 °C at 1 mmHg | Sigma-Aldrich |

| Density | 1.16 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.443 | Sigma-Aldrich |

| Flash Point | >230 °F (>110 °C) | Santa Cruz Biotechnology |

The high boiling point is a critical consideration for purification. Attempting to distill this compound at atmospheric pressure would likely lead to decomposition. Therefore, vacuum distillation is the required method, a direct consequence of the molecule's thermal sensitivity. Its density, being higher than water, is a practical detail for any aqueous workup procedures, as it will form the lower layer.

Synthesis and Purification: The Michaelis-Arbuzov Approach

The most reliable and widely adopted method for synthesizing Bis(diethoxyphosphinyl)methane is the Michaelis-Arbuzov reaction. This choice is predicated on its high efficiency and the commercial availability of the precursors. The causality of this reaction pathway is a nucleophilic attack by the phosphite on an alkyl halide, followed by a dealkylation step.

Diagram 1: Michaelis-Arbuzov Synthesis Workflow

Caption: Workflow of the Michaelis-Arbuzov reaction for synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints and monitoring steps.

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with an overhead stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Causality: Triethyl phosphite is susceptible to hydrolysis and oxidation. An inert atmosphere is not merely a suggestion but a requirement for preventing yield loss and impurity formation.

-

Reagent Loading: Charge the flask with triethyl phosphite. Add diiodomethane to the dropping funnel.

-

Controlled Addition: Submerge the flask in a heating mantle and begin adding the diiodomethane dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Trustworthiness: This controlled addition is a critical self-validating step. A runaway reaction leads to side products. A steady, controlled reflux is an indicator of a well-managed reaction.

-

Reaction Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite spot/peak is the primary endpoint.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the volatile ethyl iodide byproduct using a rotary evaporator.

-

The crude residue is then subjected to vacuum distillation. The fraction collected between 145-148 °C at 1 mmHg is the high-purity product. Authoritative Grounding: The boiling point under vacuum is a well-documented physical constant, serving as a reliable benchmark for purification.

-

Spectroscopic Fingerprint for Identity and Purity Confirmation

Spectroscopic analysis provides an unassailable confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.

Table 2: Key Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals | Rationale for Structural Confirmation |

| ¹H NMR | δ ~1.3 (t, 12H, -OCH2CH3), ~2.5 (t, 2H, P-CH2-P), ~4.1 (m, 8H, -OCH2CH3) | The triplet at ~2.5 ppm is the hallmark signal, confirming the methylene bridge coupled to two equivalent phosphorus nuclei. |

| ¹³C NMR | δ ~16 (d, -OCH2CH3), ~25 (t, P-CH2-P), ~62 (d, -OCH2CH3) | The triplet for the central carbon (P-CH2-P) is definitive proof of the C-P bonds. |

| ³¹P NMR | A single peak around δ ~20-22 ppm | The presence of a single peak validates the magnetic equivalence of the two phosphorus atoms, confirming the symmetrical structure. |

| IR Spectroscopy | Strong absorption at ~1250 cm⁻¹ (P=O stretch), ~1020-1050 cm⁻¹ (P-O-C stretch) | The intense P=O stretch is a characteristic feature of phosphonates. |

Diagram 2: Logical Relationship of Spectroscopic Data

Caption: Correlation between structure and key NMR spectral features.

Safe Handling, Storage, and Disposal

Trustworthiness in research begins with safety and sample integrity.

-

Handling: Always handle Bis(diethoxyphosphinyl)methane inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

-